

# Regioselective Synthesis of 1-Methyl-4-nitro-1H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: **1-Methyl-4-nitro-1H-indazole**

Cat. No.: **B1347639**

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## Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise control of substituent placement on the indazole scaffold is paramount for modulating pharmacological activity. This technical guide provides an in-depth overview of the regioselective synthesis of **1-Methyl-4-nitro-1H-indazole**, a key building block for various pharmaceutical compounds. The focus of this document is to furnish researchers with detailed experimental protocols and a clear understanding of the factors governing the regioselectivity of N-alkylation of the 4-nitroindazole core.

The primary challenge in the synthesis of N-alkylated indazoles lies in controlling the site of alkylation, as the indazole anion can be alkylated at either the N1 or N2 position, often leading to a mixture of regioisomers. For 4-nitroindazole, methylation under neutral conditions has been reported to predominantly yield the undesired 2-methyl derivative. However, strategic selection of the base and solvent system can overcome this inherent regioselectivity, favoring the formation of the thermodynamically more stable N1-isomer. This guide will focus on a robust protocol employing sodium hydride in tetrahydrofuran to achieve high N1-regioselectivity.

## Reaction Data Summary

The following table summarizes the key quantitative data for the regioselective N1-methylation of 4-nitro-1H-indazole.

Parameter	Value	Reference
Starting Material	4-Nitro-1H-indazole	N/A
Product	1-Methyl-4-nitro-1H-indazole	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Regioselective Methylation Agent	Methyl iodide ( $\text{CH}_3\text{I}$ )	N/A
Base	Sodium Hydride (NaH)	<a href="#">[5]</a> <a href="#">[6]</a>
Solvent	Anhydrous Tetrahydrofuran (THF)	<a href="#">[5]</a> <a href="#">[6]</a>
Typical Regioselectivity (N1:N2)	>95:5 (expected)	<a href="#">[5]</a>
Expected Yield	High	<a href="#">[5]</a>
CAS Number (Product)	26120-43-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula (Product)	$\text{C}_8\text{H}_7\text{N}_3\text{O}_2$	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight (Product)	177.16 g/mol	<a href="#">[1]</a>

## Experimental Protocols

This section provides a detailed, step-by-step protocol for the regioselective synthesis of **1-Methyl-4-nitro-1H-indazole**.

### Synthesis of 1-Methyl-4-nitro-1H-indazole

Objective: To achieve high regioselectivity for the N1-methylation of 4-nitro-1H-indazole.

Materials:

- 4-Nitro-1H-indazole
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate ( $\text{EtOAc}$ )
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

**Equipment:**

- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Ice bath
- Syringe
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

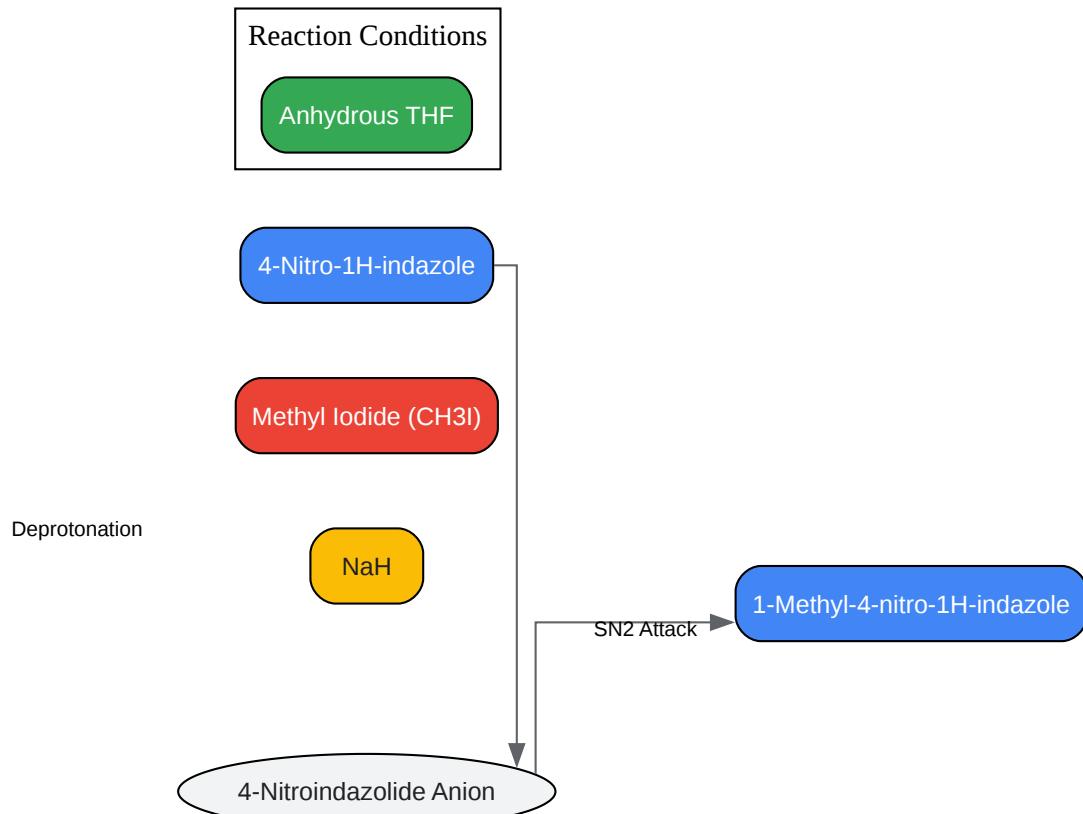
**Procedure:**

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitro-1H-indazole (1.0 equivalent).
- Solvent Addition: Add anhydrous THF to dissolve the starting material.

- Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
- Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the indazolide anion is typically observed.
- Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise via syringe.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x).
- Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to isolate **1-Methyl-4-nitro-1H-indazole**.

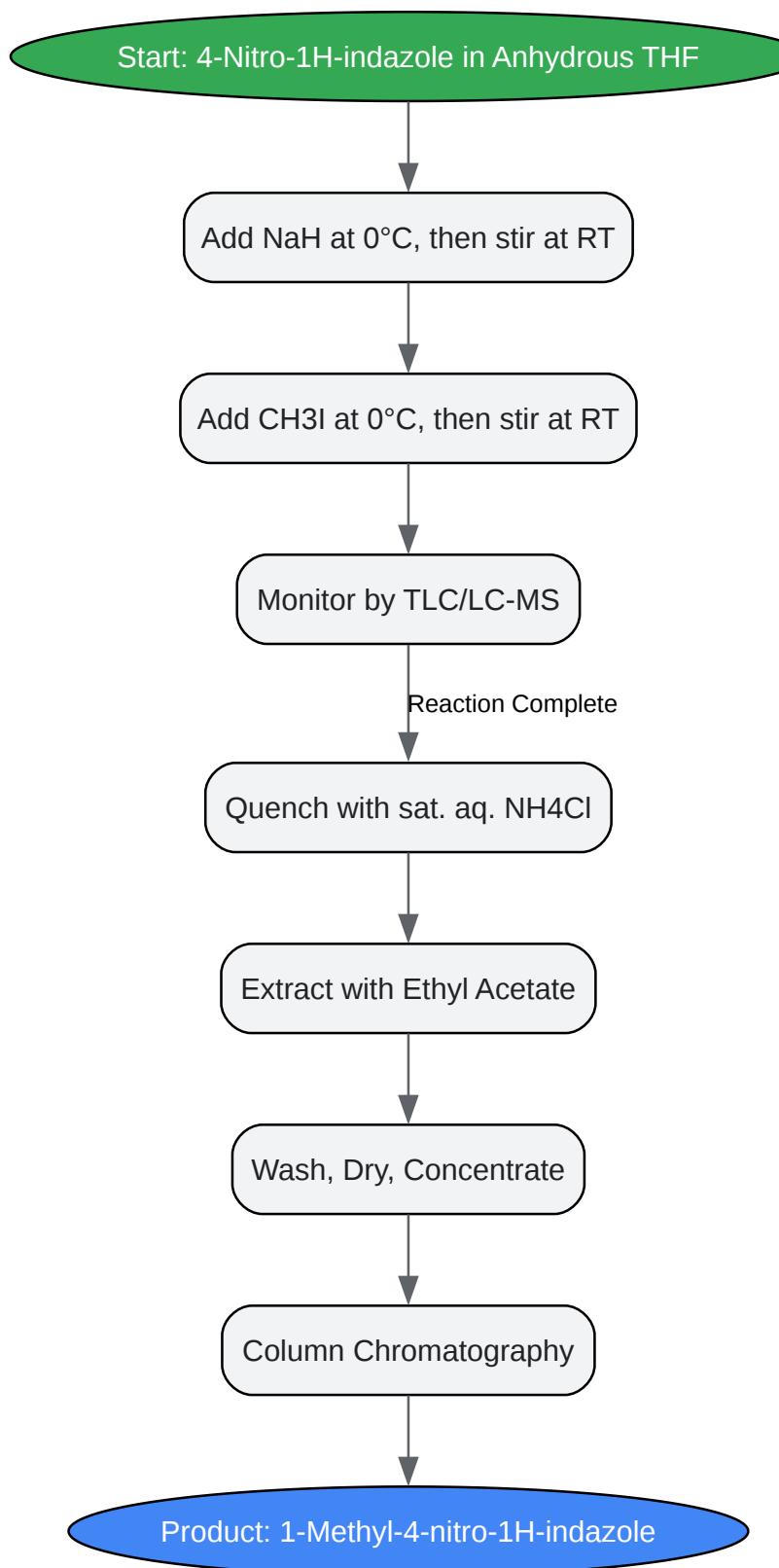
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and the general experimental workflow.



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Caption: N1-Regioselective Methylation Pathway.

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Caption: Experimental Workflow for Synthesis.

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